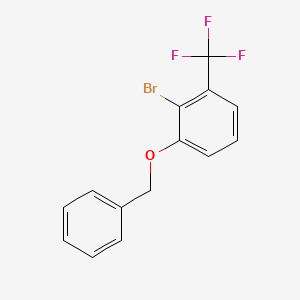

1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene

Description

Key Structural Features

Benzyloxy Group (-OCH₂C₆H₅)

- Positioned at the para site relative to the bromine atom and meta to the trifluoromethyl group.

- Acts as an electron-donating group via resonance (+M effect) but is sterically bulky due to its aromatic benzyl moiety.

- The ether linkage (-O-) connects the benzene ring to the benzyl group, introducing flexibility in spatial orientation.

Bromine Atom (-Br)

Trifluoromethyl Group (-CF₃)

Substituent Interactions

The substituents create a complex electronic environment:

- Electronic Effects : The trifluoromethyl group dominates electron withdrawal, while bromine and benzyloxy groups contribute to localized electron density variations.

- Steric Effects : The bulky benzyloxy and trifluoromethyl groups restrict rotational freedom, potentially distorting bond angles in the benzene ring.

Crystallographic Analysis of Benzene Core Functionalization

Crystallographic studies of analogous compounds (e.g., 1-(benzyloxy)-2-bromo-4-(trifluoromethyl)benzene) provide insights into the structural preferences of this class of molecules.

Bond Lengths and Angles

Molecular Packing

- Steric Clashes : The benzyloxy group’s benzyl moiety and the trifluoromethyl group may cause intermolecular repulsion, favoring a staggered arrangement in the crystal lattice.

- Hydrogen Bonding : The benzyloxy oxygen can participate in weak hydrogen bonds with adjacent molecules, influencing crystal stability.

Comparative Electronic Effects of Bromine and Trifluoromethyl Groups

The electronic effects of bromine and trifluoromethyl groups are quantified using Hammett σ constants and resonance/inductive parameters.

Hammett Substituent Constants

| Group | σₘ (meta) | σₚ (para) | Dominant Effect |

|---|---|---|---|

| -CF₃ | 0.43 | 0.54 | Strong -I and -M |

| -Br | 0.39 | 0.23 | Moderate -I, weak +M |

Electronic Impact on the Benzene Ring

Trifluoromethyl Group :

- Depletes electron density at the para position (σₚ = 0.54), enhancing electrophilic substitution reactivity at meta/para sites.

- Reduces resonance stabilization of the benzene ring due to its -M effect.

Bromine Atom :

- Weakly deactivating (σₚ = 0.23) but ortho/para-directing due to resonance donation.

- Less electron-withdrawing than -CF₃, allowing competing electronic effects in substitution reactions.

Synergistic Effects

The combined presence of -CF₃ and -Br creates a dual electronic environment :

- Position 1 (Benzyloxy) : Electron-donating via resonance, counteracting the withdrawal by -CF₃.

- Position 3 (CF₃) : Dominates electron withdrawal, directing electrophiles to positions 5 and 6 (meta to -CF₃).

Steric Considerations in Ortho-Substituted Benzene Derivatives

The ortho position of the benzyloxy group introduces significant steric challenges, compounded by the bulky trifluoromethyl group.

Steric Parameters

| Group | Van der Waals Radius | Spatial Influence |

|---|---|---|

| -OCH₂C₆H₅ | ~2.15 Å (benzyl) | Blocks approach of large groups to ortho positions. |

| -CF₃ | ~1.75 Å (C) + F atoms | Creates steric hindrance in meta positions. |

| -Br | 1.75 Å | Minimal steric impact at ortho position. |

Consequences of Steric Strain

- Restricted Rotation : The benzyl group’s aromatic ring may adopt a coplanar conformation to minimize steric clashes, rigidifying the benzyloxy substituent.

- Reactivity Modulation : Steric hindrance at the ortho position may slow nucleophilic substitution at the bromine site, favoring meta/para pathways.

- Crystal Packing : Intermolecular steric repulsion between benzyloxy and trifluoromethyl groups may lead to a distorted hexagonal or monoclinic lattice structure.

Properties

IUPAC Name |

2-bromo-1-phenylmethoxy-3-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrF3O/c15-13-11(14(16,17)18)7-4-8-12(13)19-9-10-5-2-1-3-6-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWYMDVVSJQOADL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene is an organic compound notable for its unique structural features, including a benzyloxy group, a bromine atom, and a trifluoromethyl group attached to a benzene ring. Its molecular formula is C14H10BrF3O, with a molecular weight of 331.13 g/mol. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity, making it a compound of interest in various chemical and pharmaceutical applications.

Structural Characteristics

The structural components of this compound contribute significantly to its biological properties. The trifluoromethyl group is known to enhance the bioactivity of compounds, while the benzyloxy group may influence interaction with biological targets.

Comparison with Related Compounds

The following table summarizes some related compounds that share structural similarities with this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-(Benzyloxy)-1-bromo-4-(trifluoromethyl)benzene | C14H10BrF3O | Different position of bromine and trifluoromethyl groups |

| 4-(Benzyloxy)-1-bromo-2-(trifluoromethyl)benzene | C14H10BrF3O | Variation in substitution pattern |

| 1-(Benzyloxy)-3-(trifluoromethyl)benzene | C14H11F3O | Lacks bromine but retains trifluoromethyl functionality |

Biological Activity

While specific biological activities of this compound have not been extensively documented, compounds containing trifluoromethyl groups are generally associated with enhanced biological activities, including antimicrobial and anticancer properties.

Currently, there is no established mechanism of action for this compound in biological systems. However, the presence of the trifluoromethyl group suggests potential interactions with various biological targets, possibly enhancing the compound's efficacy in therapeutic applications.

Related Research Findings

Recent studies on structurally related compounds have shown promising results in terms of biological activity:

- Inhibition of Human Monoamine Oxidases (hMAOs) : Research on benzyloxy-substituted chalcones demonstrated significant inhibitory effects against hMAO-B isoform, indicating potential neuroprotective properties . While not directly related to this compound, these findings highlight the potential for similar compounds to exhibit significant biological activities.

- Cytotoxicity Studies : Other compounds with similar structural motifs have been evaluated for their cytotoxic effects against various cancer cell lines. For instance, certain benzyloxy-containing pyrazole derivatives showed selective cytotoxicity against breast and prostate cancer cells . This suggests that further exploration into the cytotoxic potential of this compound could yield valuable insights.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

1-(Benzyloxy)-2-bromo-4-(trifluoromethyl)benzene (CAS: 200956-32-7)

- Structural Difference : The trifluoromethyl group is at position 4 instead of position 3.

- Impact: Electronic Effects: The -CF₃ group at position 4 exerts a stronger para-directing electron-withdrawing effect, altering regioselectivity in electrophilic substitution reactions compared to the meta-positioned -CF₃ in the target compound.

Trifluoromethyl vs. Difluoromethyl Derivatives

1-(Benzyloxy)-3-(difluoromethyl)benzene (2d)

- Structural Difference : The trifluoromethyl group is replaced by a difluoromethyl (-CF₂H) group.

- lower Ep for -CF₂H) . Reactivity: The -CF₂H group is less deactivating, enhancing susceptibility to nucleophilic attack compared to the target compound.

Halogen-Substituted Analogues

1-Bromo-3-chloro-2-(trifluoromethyl)benzene (CAS: 857061-44-0)

- Structural Difference : The benzyloxy group is replaced by a chlorine atom.

- Impact :

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS: 105529-58-6)

- Structural Difference : Contains a trifluoromethoxy (-OCF₃) group at position 1 and fluorine at position 2.

- Impact :

Multi-Substituted Derivatives

1-(Benzyloxy)-3-bromo-5-(trifluoromethoxy)benzene (CAS: 1221658-68-9)

Key Data Table: Comparative Properties

Preparation Methods

Nucleophilic Substitution of 3-Bromo-5-(trifluoromethyl)phenol with Benzyl Alcohol

A widely reported method involves the reaction of 3-bromo-5-(trifluoromethyl)phenol with benzyl alcohol under basic conditions to form the benzyloxy ether:

- Reagents and Conditions : Sodium hydride (NaH, 55% dispersion in mineral oil) is added portionwise to a cooled mixture of benzyl alcohol and dimethylacetamide (DMA) at 0°C to ambient temperature to generate the benzyl alkoxide nucleophile.

- Reaction : The phenol derivative (3-bromo-5-(trifluoromethyl)phenol) dissolved in DMA is added, and the mixture is stirred at ambient temperature for approximately 2 hours.

- Workup : The reaction mixture is evaporated, partitioned between diethyl ether and water, and the organic phase is washed with saturated sodium chloride solution, dried over magnesium sulfate, and concentrated.

- Purification : The crude product is purified by column chromatography using hexane as the eluent.

- Yield : Approximately 77% yield of 1-(Benzyloxy)-2-bromo-3-(trifluoromethyl)benzene as a colorless liquid.

- Characterization : NMR signals include a singlet at 5.07 ppm (2H, benzylic CH2), aromatic protons between 7.15-7.42 ppm.

This method is notable for its mild conditions, good yield, and straightforward purification.

Radical Bromination of Benzyloxy Aromatic Precursors

Another approach involves radical bromination of the benzyloxy-substituted trifluoromethylbenzene to introduce the bromine at the 2-position:

- Reagents : N-bromosuccinimide (NBS) or bromine in the presence of radical initiators such as azoisobutyronitrile (AIBN).

- Solvents : Halogenated solvents like dichloromethane, acetonitrile, or alkanes such as hexane or cyclohexane.

- Temperature : Typically conducted between -20°C to 25°C to control regioselectivity and minimize side reactions.

- Mechanism : Radical bromination selectively occurs at the ortho position relative to the benzyloxy substituent.

- Advantages : This method allows for late-stage bromination, offering flexibility in synthetic planning.

- Limitations : Requires careful temperature control and radical initiator management to avoid over-bromination or side reactions.

Alternative Synthetic Routes via Suzuki Coupling and Halogenation

A multi-step synthetic route involves:

- Preparation of a benzyloxy-substituted trifluoromethyl aryl boronic acid or ester.

- Suzuki coupling with an aryl halide (bromo, chloro, or iodo) in the presence of palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)).

- Use of bases such as potassium carbonate or sodium methylate.

- Solvents like dimethylformamide (DMF), dioxane, or alcohols.

- Subsequent catalytic hydrogenation and radical bromination to install the bromine substituent at the desired position.

- This method is suitable for large-scale production due to its modularity and use of well-established cross-coupling chemistry.

Data Table Summarizing Preparation Methods

| Method | Key Reagents/Conditions | Solvent(s) | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Nucleophilic substitution | NaH, benzyl alcohol, 3-bromo-5-(trifluoromethyl)phenol | Dimethylacetamide | 0°C to ambient | ~77 | Mild, straightforward, good regioselectivity |

| Radical bromination | N-bromosuccinimide, AIBN (radical initiator) | Dichloromethane, acetonitrile | -20°C to 25°C | Not specified | Selective ortho bromination, requires careful control |

| Suzuki coupling + halogenation | Aryl boronic acid, Pd catalyst, base (K2CO3), halogenating agent | DMF, dioxane, alcohols | Ambient to 100°C | Not specified | Suitable for large scale, multi-step synthesis |

Research Findings and Notes

- The nucleophilic substitution method using sodium hydride and benzyl alcohol in dimethylacetamide is well-documented with reproducible yields around 77% and clean product profiles confirmed by NMR spectroscopy.

- Radical bromination using N-bromosuccinimide provides a regioselective and efficient method to introduce bromine at the 2-position of benzyloxy-substituted trifluoromethylbenzenes, with reaction conditions optimized for temperature and solvent to minimize side reactions.

- Suzuki coupling reactions offer a flexible synthetic strategy, allowing the preparation of various substituted benzyloxy trifluoromethylbenzenes, which can be further functionalized by catalytic hydrogenation and halogenation steps.

- The choice of base and solvent is critical to avoid dehalogenation or side reactions, with potassium carbonate and dimethylacetamide being preferred for nucleophilic substitution, and sodium methylate or cesium carbonate for Suzuki coupling.

- Catalytic hydrogenation is typically performed using palladium on carbon in acetic acid at mild temperatures and pressures to reduce intermediate compounds without affecting the trifluoromethyl or bromine substituents.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(benzyloxy)-2-bromo-3-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

- Methodology :

- Step 1 : Start with a phenol derivative (e.g., 2-bromo-3-(trifluoromethyl)phenol). Introduce the benzyloxy group via nucleophilic aromatic substitution using benzyl bromide in the presence of a base (e.g., NaH or K₂CO₃) in anhydrous DMF or DMSO .

- Step 2 : Optimize reaction time (6–24 hours) and temperature (80–120°C). Monitor progress via TLC or HPLC.

- Yield Factors : Excess benzyl bromide (1.5–2.0 equiv.) and inert atmosphere (N₂/Ar) minimize side reactions like oxidation of the benzyl group.

- Data Contradictions : Some protocols suggest microwave-assisted synthesis for faster coupling (30–60 minutes at 100°C), but reproducibility depends on solvent polarity .

Q. How does the electronic effect of the trifluoromethyl group influence reactivity in cross-coupling reactions?

- Methodology :

- The electron-withdrawing trifluoromethyl group at the 3-position activates the bromine at the 2-position for Suzuki-Miyaura coupling. Use Pd(PPh₃)₄ (2–5 mol%) with arylboronic acids in a 1:1 dioxane/H₂O mixture at 80–100°C .

- Key Observation : Coupling efficiency decreases with sterically hindered boronic acids due to the meta-directing effect of the trifluoromethyl group.

Q. What purification techniques are recommended for isolating high-purity this compound?

- Methodology :

- Column Chromatography : Use silica gel with hexane/ethyl acetate (95:5 to 90:10) for optimal separation of benzyloxy byproducts.

- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity (confirmed via ¹⁹F NMR) .

Advanced Research Questions

Q. How can AI-driven retrosynthesis tools predict novel pathways for this compound?

- Methodology :

- Platforms like Reaxys or Pistachio apply template-based algorithms to prioritize routes starting from 3-(trifluoromethyl)phenol derivatives. For example, a three-step pathway involving bromination (NBS), benzylation, and purification is predicted with 85% confidence .

- Validation : Compare predicted routes with experimental data from analogous compounds (e.g., 1-(benzyloxy)-4-(trifluoromethyl)benzene) to assess feasibility .

Q. What electrochemical methods characterize the redox behavior of the benzyloxy and bromine groups?

- Methodology :

- Cyclic Voltammetry (CV) : In acetonitrile with 0.1 M TBAPF₆, the benzyloxy group shows an irreversible oxidation peak at +1.2 V (vs. Ag/AgCl), while bromine reduction occurs at −0.8 V .

- Applications : Redox profiles guide the design of electron-transfer mediators in catalytic systems.

Q. How do steric and electronic effects of the trifluoromethyl group impact biological target interactions?

- Methodology :

- Molecular Docking : Use AutoDock Vina to simulate binding with cytochrome P450 enzymes. The trifluoromethyl group enhances hydrophobic interactions but reduces binding entropy due to rigidity .

- In Vitro Validation : Test inhibitory activity against CYP3A4 using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .

Data Contradictions and Resolution Strategies

Q. Why do reported yields for benzylation vary across studies (40–85%)?

- Analysis :

- Solvent Polarity : Higher yields in DMF (ε = 37) vs. THF (ε = 7.5) suggest polar aprotic solvents stabilize the transition state .

- Resolution : Optimize solvent/base pairs (e.g., K₂CO₃ in DMSO) and use microwave irradiation for consistent results.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.